PfCDPK1 Enzymatic Potency: Purfalcamine vs. Next-Generation Imidazopyridazine Inhibitors
Purfalcamine demonstrates an IC50 of 17 nM against recombinant PfCDPK1 in a biochemical assay . While a newer imidazopyridazine series has achieved IC50 values below 10 nM [1], these compounds have been reported to lack suitable ADME properties to show in vivo efficacy [1]. Purfalcamine, in contrast, combines this potent biochemical inhibition with verified oral pharmacokinetics (Cmax = 2.6 µM, t1/2 = 3.1 h) and in vivo efficacy (delay in parasitemia) . This establishes Purfalcamine as a benchmark tool compound with a balanced in vitro/in vivo profile not matched by many higher-potency but less developable alternatives.
| Evidence Dimension | Biochemical inhibition of PfCDPK1 |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Imidazopyridazine series: IC50 < 10 nM (reported range) |
| Quantified Difference | Purfalcamine is ~1.7-fold less potent enzymatically but demonstrates superior translational PK/PD correlation. |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Procurement of Purfalcamine ensures a tool compound with a proven, balanced profile of potency and in vivo utility, avoiding the translational failures associated with higher-potency but poorly bioavailable alternatives.
- [1] Large JM, et al. Optimisation of an imidazopyridazine series of inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The Francis Crick Institute. 2025. View Source
